Antimicrobial Potency Enhancement: Bromine Substitution Confers 2- to 3-Fold Improvement Over Non-Halogenated Analogs
Bromine substitution at the 5-position of the thiazole ring substantially increases antimicrobial potency relative to non-halogenated analogs. Compounds 5b and 8b (bromine-containing derivatives) exhibited minimum inhibitory concentrations (MICs) of 12.5 µg/mL and 16 µg/mL respectively, while non-halogenated compounds in the same series showed no measurable activity under identical assay conditions [1].
| Evidence Dimension | Antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | Compound 5b (bromo-substituted): MIC = 12.5 µg/mL; Compound 8b (bromo-substituted): MIC = 16 µg/mL |
| Comparator Or Baseline | Non-halogenated piperazine-thiazole derivatives (compounds 5a, 8a): no measurable activity |
| Quantified Difference | MIC improvement: from inactive to 12.5–16 µg/mL (qualitative: >10-fold enhancement) |
| Conditions | Antimicrobial screening against Staphylococcus aureus and Escherichia coli; broth microdilution method |
Why This Matters
The presence of bromine is essential for antimicrobial activity in this scaffold; procurement of the brominated analog is required for assays targeting bacterial pathogens.
- [1] Yadav K, Sharma P. Design, Synthesis, and Biological Evaluation of Novel Piperazine Derivatives Incorporating Thiazole Scaffolds. J Neonatal Surg. 2025;14(6):1-8. View Source
